molecular formula C20H19FN2O4 B2519738 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one CAS No. 899739-86-7

2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2519738
CAS No.: 899739-86-7
M. Wt: 370.38
InChI Key: YIULNQTZVLYORU-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
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Biological Activity

The compound 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one represents a novel class of pyridazinone derivatives that have garnered interest due to their potential biological activities. This article aims to consolidate the available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20FN3O3
  • Molecular Weight : 357.38 g/mol

This compound features a pyridazinone core substituted with a fluorobenzyl group and a trimethoxyphenyl moiety, which may influence its biological interactions and potency.

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their effects on various cancer cell lines. The following table summarizes the findings regarding their cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism of Action
T6L121027.05Inhibition of cell proliferation
T3L1210120.6Induction of apoptosis

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. In a study evaluating related pyridazinones:

  • T6 was identified as a potent inhibitor of MAO-B with an IC50 value of 0.013 µM.
  • It exhibited selectivity for MAO-B over MAO-A, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may act as a reversible and competitive inhibitor of key enzymes involved in neurotransmitter metabolism and cancer cell growth. Molecular docking studies have shown favorable binding interactions with target enzymes, supporting its potential as a lead compound for drug development.

Case Studies

A case study involving similar pyridazinones highlighted their effectiveness in inhibiting tumor growth in vivo. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups. Such findings underscore the potential clinical relevance of this compound class.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIULNQTZVLYORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.